molecular formula C8H18N2O B1450149 N-ethyl-L-leucinamide CAS No. 87163-79-9

N-ethyl-L-leucinamide

Cat. No. B1450149
CAS RN: 87163-79-9
M. Wt: 158.24 g/mol
InChI Key: ODAKRYUDLXZGCT-ZETCQYMHSA-N
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Description

“N-ethyl-L-leucinamide” is a compound with the molecular formula C8H18N2O . It is a derivative of L-leucinamide , which is a compound with the linear formula (CH3)2CHCH2CH(NH2)CONH2·HCl and a molecular weight of 166.65 .


Molecular Structure Analysis

The molecular structure of “N-ethyl-L-leucinamide” can be represented by the Isomeric SMILES string: CCNC(=O)C@HC)N . This indicates that the compound has a chiral center .

Scientific Research Applications

Biomedical Research: Chiral Amino Acid Analysis

N-ethyl-L-leucinamide is utilized in the chiral derivatization of amino acids for enantiomeric analysis. This application is crucial in biomedical research, particularly in the study of late-life depression, where the separation and quantification of amino acid enantiomers are significant for identifying potential biomarkers .

Pharmaceuticals: Drug Design and Transporter Targeting

In pharmaceuticals, modifications like acetylation of amino acids, akin to the structure of N-ethyl-L-leucinamide, have shown to switch the uptake of molecules into cells from one type of transporter to another. This principle aids in the design of drugs that target specific transporters, optimizing drug delivery and efficacy .

Peptide Synthesis: Solution Phase Peptide Synthesis

N-ethyl-L-leucinamide finds its application in peptide synthesis, particularly in the solution phase synthesis. Its properties make it suitable for reactions that form the building blocks of proteins, which are essential for various biological functions and industrial applications .

Biotechnology: Enzyme Substrate and Structural Studies

In biotechnological research, compounds like N-ethyl-L-leucinamide serve as substrates in enzymatic reactions. For instance, it’s used in the determination of liberated ammonia with the glutamate dehydrogenase reaction, which is pivotal in understanding enzyme kinetics and function .

Environmental Science: Nanoparticle Functionalization

While not directly related to N-ethyl-L-leucinamide, the principles of functionalizing molecules can be applied to environmental science. Magnetic nanoparticles (MNPs), for example, are functionalized to enhance their reactivity and capacity for environmental remediation, a concept that could potentially extend to the functionalization of N-ethyl-L-leucinamide for environmental applications .

Chemical Resolution: Optical Activity and Assay

N-ethyl-L-leucinamide’s optical activity is leveraged in the chemical resolution of N-acyl amino acids. This process is fundamental in producing optically pure substances, which is a critical step in the manufacturing of various pharmaceuticals and fine chemicals .

properties

IUPAC Name

(2S)-2-amino-N-ethyl-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-4-10-8(11)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAKRYUDLXZGCT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-L-leucinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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